molecular formula C17H15NO4S B2877011 N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 873674-94-3

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B2877011
CAS RN: 873674-94-3
M. Wt: 329.37
InChI Key: IYGJJQRTFIZKPD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and redox potential .

Scientific Research Applications

Antimicrobial and Antiproliferative Properties

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide derivatives have been studied for their antimicrobial and antiproliferative activities. Compounds containing the 2-oxo-2H-chromene structure, like the one you mentioned, have shown potential as antimicrobial agents and as inhibitors against specific enzymes active in cancer cells. These compounds have demonstrated significant cytotoxic activity against different human cell lines, such as lung and liver carcinoma, indicating their potential as antiproliferative agents (Abd El-Gilil, 2019).

Application in Drug-Resistant Pathogens

The development of sulfonamide compounds with chromene moieties has been explored as a means to combat drug-resistant pathogens. Novel molecules synthesized in this area have been assessed for their antibacterial and antifungal activities, with some showing promising results. This research suggests the potential of such compounds in developing new drug candidates against resistant microbial strains (Okasha et al., 2019).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of various sulfonamide derivatives, including those with chromene moieties. These studies focus on the methods of synthesizing these compounds, their structural analysis, and potential applications in different fields, such as in antimicrobial, antifungal, and other biological activities (Khan et al., 2019).

Molecular Docking Studies

Molecular docking studies of this compound derivatives have been undertaken to understand their interaction with biological targets. These studies provide insights into the mode of action of these compounds and their potential efficacy as therapeutic agents, particularly in the context of anticancer research (Bashandy et al., 2014).

Antioxidant Activities

Some derivatives of this compound have been investigated for their antioxidant activities. These studies assess the capacity of these compounds to act as antioxidants, which could have implications in various health-related areas (Saeedi et al., 2014).

Mechanism of Action

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it triggers a series of biochemical reactions leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . Additionally, the inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further contributing to overexcitation . The inhibition of prostaglandin synthesis disrupts the production of compounds involved in inflammation and pain signaling .

Pharmacokinetics

It is known to be volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Amitraz’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks . It is less harmful to mammals, making it a valuable tool in veterinary medicine and agriculture .

Action Environment

The action of Amitraz can be influenced by various environmental factors. For example, its effectiveness can be reduced in environments with high levels of organic matter due to its insolubility in water . Additionally, its volatility means it can be lost to the atmosphere under certain conditions . Therefore, the environment in which Amitraz is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety measures when handling the compound .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-11-3-6-15(12(2)9-11)18-23(20,21)14-5-7-16-13(10-14)4-8-17(19)22-16/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGJJQRTFIZKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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